molecular formula C18H14N4O2S B293530 7-[(2-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

7-[(2-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B293530
M. Wt: 350.4 g/mol
InChI Key: XYMNSVMZWONBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is an organic compound with a molecular formula C21H16N4O2S. It is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in various scientific research studies, and its potential as a therapeutic agent is being explored.

Mechanism of Action

The exact mechanism of action of 7-[(2-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. The compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The compound 7-[(2-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in the body. In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The compound 7-[(2-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several advantages for lab experiments. It is readily available and can be synthesized using simple laboratory techniques. The compound is stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to study its pharmacological effects in aqueous environments. In addition, the compound has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 7-[(2-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. One potential direction is the further exploration of its potential as a therapeutic agent for various diseases such as cancer and neurological disorders. Another direction is the study of its potential toxicity and safety profile. In addition, the compound could be modified to improve its solubility and pharmacokinetic properties, which could enhance its potential as a therapeutic agent. Finally, the compound could be studied for its potential applications in other fields such as materials science and catalysis.

Synthesis Methods

The synthesis of 7-[(2-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be achieved through a multi-step process. The first step involves the condensation of 2-methylphenol and 2-chloroacetaldehyde in the presence of sodium hydroxide to form 2-methylphenoxyacetaldehyde. The second step involves the reaction of 2-methylphenoxyacetaldehyde with thiosemicarbazide in the presence of acetic acid to form 2-methylphenoxyacetylthiosemicarbazide. The final step involves the cyclization of 2-methylphenoxyacetylthiosemicarbazide with phenyl isothiocyanate to form the desired compound.

Scientific Research Applications

The compound 7-[(2-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its potential in treating various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

7-[(2-methylphenoxy)methyl]-3-phenyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C18H14N4O2S/c1-12-7-5-6-10-14(12)24-11-15-21-22-17(23)16(19-20-18(22)25-15)13-8-3-2-4-9-13/h2-10H,11H2,1H3

InChI Key

XYMNSVMZWONBSE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN3C(=O)C(=NN=C3S2)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=O)C(=NN=C3S2)C4=CC=CC=C4

Origin of Product

United States

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